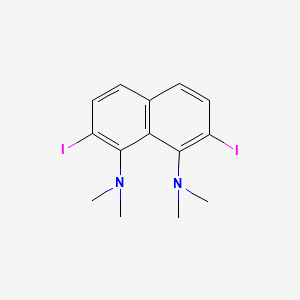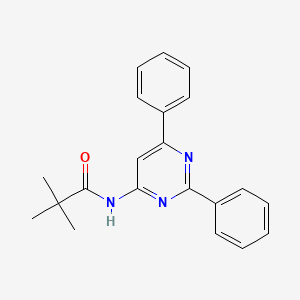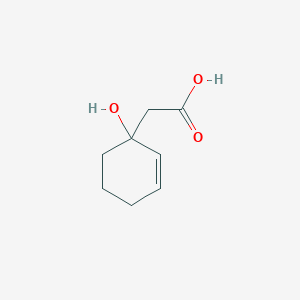
1,8-Naphthalenediamine, 2,7-diiodo-N,N,N',N'-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C14H18N2I2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two iodine atoms and four methyl groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- typically involves the iodination of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-. The reaction is carried out in the presence of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-, followed by its iodination. The process requires precise control of reaction parameters, including temperature, concentration, and reaction time, to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in the formation of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-.
Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, deiodinated naphthalenediamine, and substituted naphthalenediamine compounds.
Applications De Recherche Scientifique
1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of iodine atoms enhances its reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-: Lacks the iodine atoms, resulting in different chemical properties and reactivity.
1,8-Naphthalenediamine, 2,7-dichloro-N,N,N’,N’-tetramethyl-: Contains chlorine atoms instead of iodine, leading to variations in reactivity and applications.
Uniqueness
1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- is unique due to the presence of iodine atoms, which impart distinct chemical properties, such as increased reactivity and potential for forming stable complexes with various substrates. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
651738-65-7 |
|---|---|
Formule moléculaire |
C14H16I2N2 |
Poids moléculaire |
466.10 g/mol |
Nom IUPAC |
2,7-diiodo-1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C14H16I2N2/c1-17(2)13-10(15)7-5-9-6-8-11(16)14(12(9)13)18(3)4/h5-8H,1-4H3 |
Clé InChI |
VLRTWPNBBIIIAX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC2=C1C(=C(C=C2)I)N(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B12527297.png)
![1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B12527301.png)
![(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12527309.png)
![N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide](/img/structure/B12527314.png)




![1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-](/img/structure/B12527343.png)
![1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527347.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)

![1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12527356.png)
![2-Phenyl-1-[(1S)-1-phenylethyl]aziridine](/img/structure/B12527369.png)
